molecular formula C18H16IN3O2 B10960013 (4Z)-4-{[(4-hydroxy-2-methylphenyl)amino]methylidene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-{[(4-hydroxy-2-methylphenyl)amino]methylidene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10960013
M. Wt: 433.2 g/mol
InChI Key: MDRNQWZLSPSNEN-UHFFFAOYSA-N
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Description

The compound (4Z)-4-{[(4-hydroxy-2-methylphenyl)amino]methylidene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazolone core, which is known for its diverse biological activities, and is substituted with hydroxy, methyl, and iodophenyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{[(4-hydroxy-2-methylphenyl)amino]methylidene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrazolone Core: This can be achieved through the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Substitution Reactions:

    Final Condensation: The final step involves the condensation of the intermediate with an appropriate aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The iodophenyl group can participate in various substitution reactions, such as Suzuki coupling, to introduce different aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl boronic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield quinones, while substitution reactions could yield a variety of aryl-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features make it a candidate for investigating the mechanisms of action of various biological targets.

Medicine

Medically, this compound could be explored for its potential therapeutic properties. Pyrazolone derivatives are known for their anti-inflammatory, analgesic, and antipyretic activities, making this compound a potential candidate for drug development.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as dyes, pigments, or polymers. Its unique chemical structure could impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of (4Z)-4-{[(4-hydroxy-2-methylphenyl)amino]methylidene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The hydroxy and amino groups may participate in hydrogen bonding and other interactions, while the iodophenyl group could enhance binding affinity through halogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-{[(4-hydroxyphenyl)amino]methylidene}-2-phenyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-4-{[(4-methoxyphenyl)amino]methylidene}-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

Compared to similar compounds, (4Z)-4-{[(4-hydroxy-2-methylphenyl)amino]methylidene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of the iodophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of hydroxy, methyl, and iodophenyl substituents provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C18H16IN3O2

Molecular Weight

433.2 g/mol

IUPAC Name

4-[(4-hydroxy-2-methylphenyl)iminomethyl]-2-(4-iodophenyl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C18H16IN3O2/c1-11-9-15(23)7-8-17(11)20-10-16-12(2)21-22(18(16)24)14-5-3-13(19)4-6-14/h3-10,21,23H,1-2H3

InChI Key

MDRNQWZLSPSNEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)N=CC2=C(NN(C2=O)C3=CC=C(C=C3)I)C

Origin of Product

United States

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